![molecular formula C6H10F2O2 B1450403 2-Ethyl-4,4-difluorobutanoic acid CAS No. 1511599-27-1](/img/structure/B1450403.png)
2-Ethyl-4,4-difluorobutanoic acid
Overview
Description
2-Ethyl-4,4-difluorobutanoic acid is a chemical compound with the CAS Number: 1511599-27-1 . It has a molecular weight of 152.14 and its IUPAC name is 2-ethyl-4,4-difluorobutanoic acid .
Molecular Structure Analysis
The InChI code for 2-Ethyl-4,4-difluorobutanoic acid is 1S/C6H10F2O2/c1-2-4(6(9)10)3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Ethyl-4,4-difluorobutanoic acid has a molecular weight of 152.14 .Scientific Research Applications
Synthesis of Anti-Cancer Drugs : The compound has been utilized in the synthesis of anti-cancer drugs. For instance, a difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized using a compound similar to 2-Ethyl-4,4-difluorobutanoic acid (Buss, Coe, & Tatlow, 1986).
Development of Environmentally Friendly Polymers : Research has been conducted on fluorinated polymers with short perfluorobutyl side chains, which are potential alternatives to environmentally harmful poly- and perfluoroalkyl substances. These polymers exhibit super wetting performance and have applications in nonstick and self-cleaning products (Jiang et al., 2016).
Environmental Impact and Source Characterization : Studies have focused on the occurrence and sources of perfluorochemicals (PFCs) in the environment, including compounds structurally related to 2-Ethyl-4,4-difluorobutanoic acid. These studies help in understanding the environmental distribution and impact of such compounds (Nguyen, Reinhard, & Gin, 2011).
Agricultural Applications and Environmental Impact : Research has been conducted on the use of sulfluramid, a pesticide that contains perfluoroalkyl substances like EtFOSA, a PFOS precursor, highlighting its environmental impact. This research is crucial for understanding the ecological consequences of such chemicals (Nascimento et al., 2018).
Organic Synthesis and Reactions : The compound has been studied in the context of organic synthesis, particularly in reactions involving fluorinated butanolides and butenolides, which are important for the development of new organic compounds with potential applications in various fields (Paleta, Volkov, & Hetflejš, 2000).
Catalytic Hydrogenation in Organic Chemistry : It's also used in the catalytic hydrogenation of related compounds, demonstrating the versatility of such compounds in organic chemistry and synthesis (Zhu, Price, Walker, & Zhao, 2005).
Complexation Studies in Chemistry : The complexation behavior of similar compounds with pillar[5]arenes has been studied, which is important for understanding molecular interactions and designing new molecular systems (Shu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-4,4-difluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-4(6(9)10)3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVKYPZWCYAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,4-difluorobutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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